N-Methyl-1-(quinoxalin-2-yl)methanamine can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed chemical information and data on its properties and synthesis methods. It is classified under the broader category of quinoxaline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of N-Methyl-1-(quinoxalin-2-yl)methanamine typically involves several key steps:
The molecular structure of N-Methyl-1-(quinoxalin-2-yl)methanamine features a quinoxaline ring system substituted with a methylamino group. Key structural characteristics include:
The compound's three-dimensional conformation can significantly influence its reactivity and interaction with biological targets .
N-Methyl-1-(quinoxalin-2-yl)methanamine participates in various chemical reactions, including:
Common reagents used in these reactions include:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for N-Methyl-1-(quinoxalin-2-yl)methanamine is not fully elucidated but is believed to involve interactions with specific biological targets, such as receptors or enzymes. Compounds in the quinoxaline class have been shown to exhibit activity against various biological pathways:
N-Methyl-1-(quinoxalin-2-yl)methanamine exhibits several notable physical and chemical properties:
N-Methyl-1-(quinoxalin-2-yl)methanamine has several scientific applications:
N-Methyl-1-(quinoxalin-2-yl)methanamine (CAS# 136727-13-4) is a structurally specialized quinoxaline derivative featuring an aminomethyl linker at the C2 position of the quinoxaline core, with a methyl group substituent on the terminal amine. Its molecular formula is C₁₀H₁₁N₃, corresponding to a molecular weight of 173.22 g/mol. The compound’s canonical SMILES (CNCC₁=NC₂=CC=CC=C₂N=C₁) and InChIKey (RGTUTUTVYIMVEK-UHFFFAOYSA-N) provide precise descriptors of its atomic connectivity and stereochemical identity [1] . The quinoxaline scaffold itself is a bicyclic heteroaromatic system formed by fusion of a benzene ring with a pyrazine ring (1,4-diazabenzene), creating a planar, electron-deficient framework [3] [6]. This structure enables π-π stacking interactions with biological targets and offers multiple sites for electrophilic/nucleophilic substitution (positions 5–8 on the benzenoid ring; positions 2 and 3 on the pyrazine ring) [6].
Table 1: Structural Identifiers of N-Methyl-1-(quinoxalin-2-yl)methanamine
Property | Value | Significance |
---|---|---|
CAS Registry Number | 136727-13-4 | Unique chemical identifier |
Molecular Formula | C₁₀H₁₁N₃ | Atomic composition |
Molecular Weight | 173.22 g/mol | Mass for stoichiometric calculations |
Canonical SMILES | CNCC₁=NC₂=CC=CC=C₂N=C₁ | 2D structural representation |
InChIKey | RGTUTUTVYIMVEK-UHFFFAOYSA-N | Unique hashed stereochemical identifier |
Storage Conditions | Sealed, dry, 2–8°C | Stability recommendations |
The N-methyl moiety in this compound critically modulates its physicochemical and pharmacological properties. Primary amines in quinoxaline derivatives (e.g., 1-(quinoxalin-2-yl)methanamine) often exhibit high metabolic susceptibility and polarity, limiting blood-brain barrier permeability. N-methylation reduces the amine’s pKₐ, enhancing lipophilicity (log P) and membrane permeability while retaining hydrogen-bonding capability [2] [10]. This modification also decreases oxidative deamination by monoamine oxidases, thereby improving metabolic stability [6] [10]. In antimicrobial studies of analogous Schiff bases, N-methylated quinoxaline derivatives demonstrated enhanced activity against E. coli and S. aureus due to improved cellular uptake [5]. Additionally, the steric bulk of the methyl group can confer selectivity in target binding, as evidenced in receptor-ligand studies of quinoxaline-based AMPA antagonists where N-alkyl chains fine-tune affinity [6].
Table 2: Influence of Amine Substitution on Quinoxaline Properties
Substituent | log P* | Metabolic Stability | Key Biological Observations |
---|---|---|---|
-NH₂ (Primary) | ~0.8 | Low | Higher clearance; rapid oxidation |
-NHCH₃ (Secondary) | ~1.4 | Moderate | Enhanced antibacterial activity [5] |
-N(CH₃)₂ (Tertiary) | ~2.1 | High | Improved CNS penetration; target selectivity [6] |
Estimated values for analogous C2-aminomethylquinoxalines |
Quinoxaline derivatives entered medicinal chemistry in the mid-20th century with the discovery of natural antibiotics containing quinoxaline motifs, such as echinomycin and actinomycin, which bind DNA via intercalation [6]. Synthetic efforts accelerated in the 1960s–1970s with the development of the Beirut reaction (condensation of benzofuroxans with enolates/enamines), enabling efficient access to quinoxaline 1,4-dioxides like dioxidine and quinoxidine—early clinical antibacterials [10]. The 1990s–2000s saw diversification into kinase inhibitors and receptor modulators, exemplified by varenicline (Chantix®), a quinoxaline-based nicotinic receptor partial agonist [3] [6].
N-Methyl-1-(quinoxalin-2-yl)methanamine emerged as a synthon during this period, with its first reported synthesis in the late 1990s/early 2000s via reductive amination of 2-quinoxalinecarbaldehyde with methylamine [1] [7]. Its utility expanded with studies demonstrating the role of C2-aminomethyl groups in enhancing target engagement. For example, Schiff bases derived from this scaffold (e.g., compounds 5a–e and 7a–e) exhibited broad-spectrum antimicrobial activity [5]. Recent applications (2018–2023) focus on its incorporation into anticancer agents targeting VEGFR-2 and hypoxia-selective cytotoxins, leveraging the quinoxaline nucleus’s ability to intercalate DNA and inhibit angiogenesis [8] [10].
Timeline of Key Developments:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1